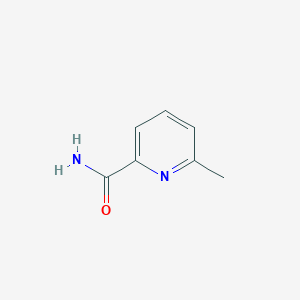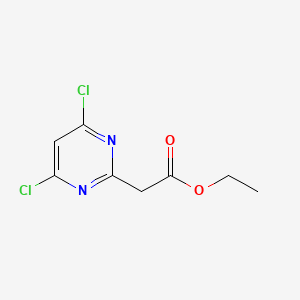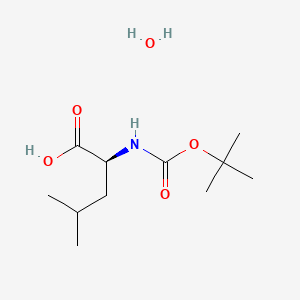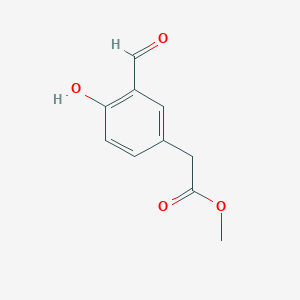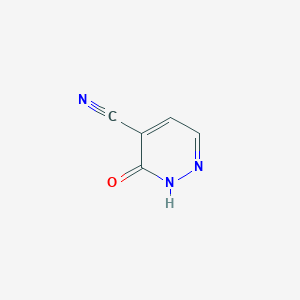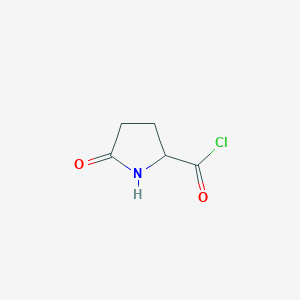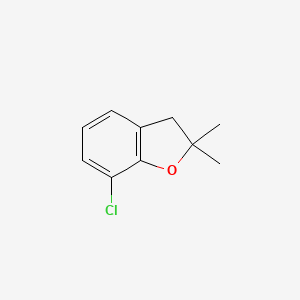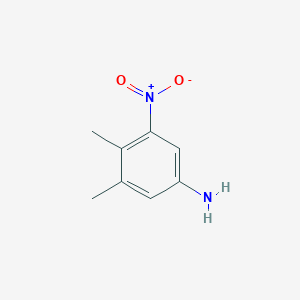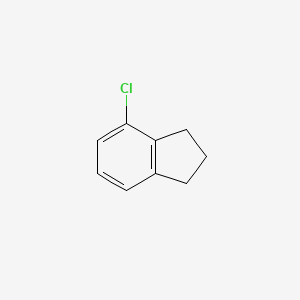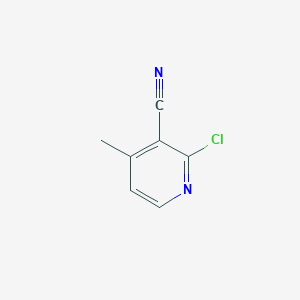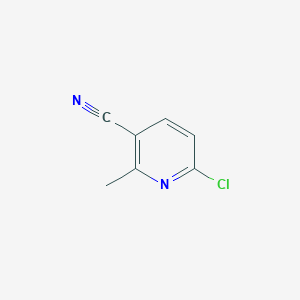
2-chloro-N-(4-methylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methylbenzyl)propanamide is a chemical compound with the molecular formula C11H14ClNO . It’s a specialty product often used for proteomics research .
Synthesis Analysis
A continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis
The InChI code for 2-chloro-N-(4-methylbenzyl)propanamide is 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
The solubility of 2-chloro-N-(4-methylphenyl)propanamide increases with increasing temperature at constant solvent composition . The experimental solubility data were correlated using Apelblat, λh, and phase equilibria with NRTL (nonrandom two liquid) model equations .Scientific Research Applications
Chemistry and Molecular Structure
The molecular structure of compounds related to 2-chloro-N-(4-methylbenzyl)propanamide plays a significant role in medicinal chemistry, particularly in cancer chemotherapy. For example, certain inhibitors of dihydrofolate reductase, which show promise for cancer treatment, have been studied for their molecular structures by X-ray crystallography (Camerman, Smith, & Camerman, 1978).
Synthesis Processes
2-chloro-N-(4-methylbenzyl)propanamide is involved in complex synthesis processes, such as the asymmetric synthesis of 4-hydroxymethyl-2-oxazolidinone from serinol derivatives. This process includes kinetic resolution and intramolecular transesterification (Sugiyama et al., 2003).
Antimicrobial Properties
The antimicrobial properties of related compounds, such as arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, have been synthesized and tested. These compounds, including derivatives of 2-chloro-N-(4-methylbenzyl)propanamide, show significant antibacterial and antifungal activities (Baranovskyi et al., 2018).
Solubility and Dissolution Properties
The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures has been studied, providing insights into its dissolution properties, which are crucial for its application in different chemical processes (Pascual et al., 2017).
Antitumor Activity
Novel derivatives, such as 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues, have been synthesized and evaluated for their in vitro antitumor activity. These studies contribute to the understanding of the potential antitumor applications of related compounds (El-Azab et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUITZLONWBSHSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585356 |
Source


|
| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methylphenyl)methyl]propanamide | |
CAS RN |
91131-15-6 |
Source


|
| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol](/img/structure/B1355566.png)
